芍药内酯 C

描述

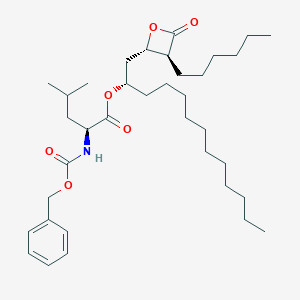

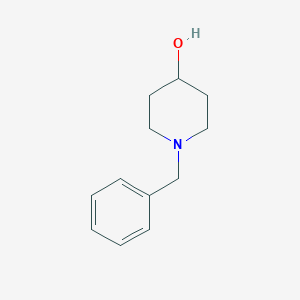

Paeonilactone C is a compound that has been the subject of various scientific studies due to its unique chemical structure and potential applications. It belongs to the class of monoterpenoids and is known for its complex molecular architecture.

Synthesis Analysis

The synthesis of Paeonilactone C has been achieved through various routes. One notable method involves starting with R-(−)-carvone and employing lipase catalyzed highly diastereoselective enzymatic acetylation (Hatakeyama et al., 1994). Another approach is the enantioselective synthesis starting from achiral substrates, utilizing palladium-, copper-, and enzyme-catalyzed reactions (Jonasson, Rönn, & Bäckvall, 2000).

Molecular Structure Analysis

The molecular structure of Paeonilactone C is characterized by its tricyclic monoterpene structure. Spectroscopic methods, including NMR and computational data, have been used to elucidate its structure in various studies, highlighting its complex arrangement of stereocenters and oxygen-containing functional groups.

Chemical Reactions and Properties

Paeonilactone C's chemical reactivity is influenced by its densely oxygenated structure. It has been used as a substrate in reactions like metalation, epoxidation, and cycloaddition. Its reactivity profile is significant for the synthesis of various biologically active compounds.

Physical Properties Analysis

The physical properties of Paeonilactone C, such as melting point, solubility, and crystalline structure, have been characterized through various analytical techniques. These properties are crucial for understanding its behavior in different environments and for potential applications.

Chemical Properties Analysis

Chemical properties like reactivity with different reagents, stability under various conditions, and interaction with biological systems have been a focus of research. Studies have investigated its ability to form complexes and its behavior in biological systems, providing insights into its potential applications in different fields.

科学研究应用

潜在的 COVID-19 治疗药物

芍药内酯 C 被认为是一种潜在的针对 SARS-CoV-2 的治疗剂。计算机模拟和体外研究表明,它可以与病毒的主要蛋白酶 (3CL pro) 和人类 ACE2 蛋白相互作用。 这种相互作用表明高亲和力,将this compound 定位为可能的病毒抑制剂,这可能导致开发治疗 COVID-19 的新疗法 .

神经保护活性

研究表明,从芍药属植物根部分离得到的this compound 具有神经保护作用。 它在体外进行了测试,以评估其保护大鼠原代皮质细胞培养物免受氧化应激 (特别是 H2O2) 引起的细胞毒性的能力 . 这表明它在治疗以氧化应激为因素的神经退行性疾病或脑损伤方面具有潜在的应用价值。

抗癌特性

芍药的植物化学物质,包括this compound,一直被研究其抗癌活性。 虽然详细的机制仍在研究中,但该化合物与各种细胞通路的相互作用表明其在癌症治疗中具有潜在的作用,无论是作为单一疗法还是与其他抗癌药物联合使用 .

抗菌作用

This compound 属于芍药属植物中更广泛的一类化合物,以其抗菌特性而闻名。 这些化合物已被用于传统医学,目前正在研究其对各种微生物感染的疗效 .

抗炎用途

This compound 的抗炎作用使其成为治疗炎症性疾病的候选药物。 它调节机体炎症反应的能力在关节炎、哮喘和其他慢性炎症性疾病等疾病中可能是有益的 .

抗氧化益处

作为一种抗氧化剂,this compound 有助于中和自由基,自由基是细胞代谢的有害副产物。 它的抗氧化能力正在被研究,以用于预防与氧化应激相关的疾病,包括心血管疾病和与衰老相关的疾病 .

安全和危害

作用机制

Target of Action

Paeonilactone C, a monoterpenoid isolated from Paeonia lactiflora roots, has been found to have several primary targets. A protein-protein interaction network (PPI) analysis showed that AKT1, EGFR, SRC, MAPK14, NOS3, and KDR were key targets of Paeonilactone C in the treatment of blood stasis syndrome .

Mode of Action

Paeonilactone C interacts with its targets to exert its therapeutic effects. For instance, it has been found to significantly protect primary cultures of rat cortical cells against H2O2-induced neurotoxicity . This suggests that Paeonilactone C may interact with its targets to mitigate oxidative stress.

Biochemical Pathways

It has been suggested that the potential pharmacological mechanisms of paeonilactone c may be related to angiogenesis, vasoconstriction and relaxation, coagulation, and the migration and proliferation of vascular cells .

Pharmacokinetics

More research is needed to fully understand the ADME properties of Paeonilactone C and their impact on its bioavailability .

Result of Action

The molecular and cellular effects of Paeonilactone C’s action are primarily neuroprotective. It has been found to significantly protect primary cultures of rat cortical cells against H2O2-induced neurotoxicity . This suggests that Paeonilactone C may have potential therapeutic applications in neurodegenerative disorders.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Paeonilactone C. For instance, Paeonilactone C is a cold climate species found in woods and grasslands from 400 to 2,300 m elevations in its native range . It is tolerant of a wide range of soil conditions, but is intolerant of too dry or water-logged soil . These environmental factors may influence the concentration and efficacy of Paeonilactone C in Paeonia lactiflora roots.

属性

IUPAC Name |

[(3S,3aR,6S,7aR)-6-hydroxy-6-methyl-2,5-dioxo-3a,4,7,7a-tetrahydro-3H-1-benzofuran-3-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-17(21)8-13-11(7-14(17)18)12(16(20)23-13)9-22-15(19)10-5-3-2-4-6-10/h2-6,11-13,21H,7-9H2,1H3/t11-,12-,13-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKBBWGLLDEQEV-ZFRZLUBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C(CC1=O)C(C(=O)O2)COC(=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@@H]2[C@H](CC1=O)[C@H](C(=O)O2)COC(=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98751-77-0 | |

| Record name | Paeonilactone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098751770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAEONILACTONE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS4QRR92VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological activity of Paeonilactone C?

A1: Paeonilactone C, a monoterpene isolated from the roots of Paeonia lactiflora, demonstrates neuroprotective activity against oxidative stress. [] Specifically, it was shown to protect primary rat cortical cells from damage induced by hydrogen peroxide (H2O2). []

Q2: Is there a connection between the structure of Paeonilactone C and its neuroprotective activity?

A2: While the provided research highlights the neuroprotective effect of Paeonilactone C, [] it does not delve into specific structure-activity relationships. Further research is needed to understand how modifications to the Paeonilactone C structure might impact its activity, potency, and selectivity.

Q3: Are there existing methods to synthesize Paeonilactone C?

A3: Yes, enantiospecific synthesis of (+)-Paeonilactone C has been achieved using R-(-)-carvone as a starting material. [, ] This approach allows for the controlled synthesis of the desired enantiomer of the molecule.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29490.png)

![6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B29494.png)

![Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B29510.png)

![N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B29515.png)